molecular formula C11H11NS B2411227 4-[2-(Thiophen-3-yl)ethyl]pyridine CAS No. 148334-87-6

4-[2-(Thiophen-3-yl)ethyl]pyridine

Cat. No.: B2411227
CAS No.: 148334-87-6
M. Wt: 189.28
InChI Key: BHKAZKSTQNKAPF-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-3-yl)ethyl]pyridine is a heterocyclic compound that combines a pyridine ring with a thiophene ring through an ethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiophen-3-yl)ethyl]pyridine typically involves the reaction of 3-thiopheneethanol with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiophen-3-yl)ethyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(Thiophen-3-yl)ethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Thiophen-3-yl)ethyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The ethyl linkage between the thiophene and pyridine rings allows for flexibility and potential binding to multiple sites .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a single thiophene ring.

    Pyridine: A simpler analog with a single pyridine ring.

    2-(Thiophen-2-yl)ethylpyridine: A structural isomer with the thiophene ring attached at a different position.

Uniqueness

4-[2-(Thiophen-3-yl)ethyl]pyridine is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This compound’s combination of a thiophene and pyridine ring through an ethyl linkage provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

4-(2-thiophen-3-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKAZKSTQNKAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148334-87-6
Record name 4-[2-(thiophen-3-yl)ethyl]pyridine
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